N-Octylzinc bromide
Overview
Description
N-Octylzinc bromide is a chemical compound with the CAS Number: 131379-13-0 . It is also known as octylzinc (II) bromide . It is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular formula of N-Octylzinc bromide is C8H17.BrH.Zn . Its molecular weight is 258.52 . The InChI key is YLHMUQYQPDRKAH-UHFFFAOYSA-M .Chemical Reactions Analysis
While specific chemical reactions involving N-Octylzinc bromide are not available, organozinc reagents are known to be involved in various catalytic reactions . They are particularly useful in Negishi coupling, a powerful tool for the formation of C-C bonds .Physical And Chemical Properties Analysis
N-Octylzinc bromide is a highly flammable liquid and vapor . It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness .Scientific Research Applications
Material Science
In material science, N-Octylzinc bromide finds intriguing applications:
Liquid Radiation Shield: ZnBr₂ solutions, including N-Octylzinc bromide, have been explored as liquid radiation shields. Their transparency and effectiveness in attenuating gamma radiation make them suitable for viewing windows in nuclear facilities .
Other Applications
Beyond the primary fields mentioned above, N-Octylzinc bromide also contributes to:
N-Octylzinc bromide 0.5 M in THF | VWR Buy N-Octylzinc bromide | 131379-13-0 Characterization of ZnBr2 solution as a liquid radiation shield for …
Safety and Hazards
Future Directions
While specific future directions for N-Octylzinc bromide are not available, there is ongoing research into the use of organozinc compounds in energy storage, such as in zinc–bromine rechargeable batteries . These batteries are considered promising candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
properties
IUPAC Name |
bromozinc(1+);octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWBFIVWRIFIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octylzinc bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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